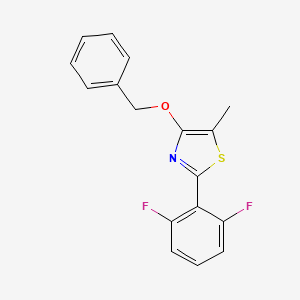

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiazole, which is a type of heterocyclic compound. The thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms, is a key component of this molecule. The molecule also contains a benzyloxy group and a difluorophenyl group attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the benzyloxy and difluorophenyl groups. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Antimicrobial Activity : A series of substituted 5,2-bis-thiazoles derivatives were synthesized, including 2-(4-(benzyloxy)phenyl)-4-methyl-5-(4-substituted thiazol-2-yl)thiazole, which exhibited mild to moderate antimicrobial activity against various bacteria (Borde, Jadhav, Dhavse, & Munde, 2018).

Synthesis of Hydroxy-Substituted Derivatives : The molecule is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery (Durcik et al., 2020).

Fused-Ring Heterocycles Synthesis : It's involved in the synthesis of highly functionalized fused-ring heterocycles, demonstrating its utility in complex chemical syntheses (Silva, Henry, & Pittman, 2012).

Ionic Liquids : The compound, particularly its derivatives like 4- and 5-methyl thiazole, is used in the creation of organic ionic liquids which promote reactions like the benzoin condensation (Davis & Forrester, 1999).

Biological and Pharmacological Research

Antifungal Activity : The compound is utilized in the synthesis of oxadiazole derivatives with significant antifungal activity against various fungal pathogens (Nimbalkar et al., 2016).

Anticancer Research : It serves as a precursor in the synthesis of benzamides with considerable anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities : The compound is involved in the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities (Mansour et al., 2020).

Antioxidant Investigation : It's used in the synthesis of hydrazones with notable antimicrobial and antioxidant properties (Nastasă et al., 2015).

Molecular Aggregation Studies : Research on molecular aggregation in various systems utilizes derivatives of this compound, contributing to understanding molecular interactions (Matwijczuk et al., 2016).

Corrosion Inhibition : Thiazole derivatives, including those related to the compound , have been studied for their efficacy as corrosion inhibitors in various acid solutions (Quraishi & Sharma, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKUQKYDJZRNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)

![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)

![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)